3-(3-Bromophenyl)oxetane

Medicinal Chemistry Drug Design Lipophilicity

3-(3-Bromophenyl)oxetane (CAS 1044507-52-9), with the molecular formula C9H9BrO, is an aryl-substituted oxetane building block valued for its role as a synthetic intermediate. The compound's structure combines a strained, four-membered oxetane ring with a 3-bromophenyl group.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 1044507-52-9
Cat. No. B1524733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)oxetane
CAS1044507-52-9
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H9BrO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2
InChIKeyIKNHAXGIHOUCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromophenyl)oxetane (CAS 1044507-52-9): A Versatile Aryl-Oxetane Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-(3-Bromophenyl)oxetane (CAS 1044507-52-9), with the molecular formula C9H9BrO, is an aryl-substituted oxetane building block valued for its role as a synthetic intermediate . The compound's structure combines a strained, four-membered oxetane ring with a 3-bromophenyl group [1]. This motif allows it to serve as a starting material for various cross-coupling reactions, such as Suzuki-Miyaura couplings, which leverage the bromine atom as a handle for further functionalization [2]. Its high polarity and low molecular weight align with the class of oxetanes increasingly used in drug discovery to improve the physicochemical properties of lead compounds [3].

Why Direct Substitution of 3-(3-Bromophenyl)oxetane is Not Recommended: Evidence-Based Considerations for Scientific Selection


Substituting 3-(3-bromophenyl)oxetane with a generic oxetane or a positional isomer is not recommended without careful consideration of synthetic and biological implications. The specific meta-bromo substitution pattern on the phenyl ring (CAS 1044507-52-9) directly dictates the regio- and stereochemical outcomes of downstream coupling reactions [1]. For instance, switching to the ortho-substituted 3-(2-bromophenyl)oxetane (CAS 1425412-25-4) or the para-substituted 3-(4-bromophenyl)oxetane (CAS 1402158-49-9) alters the geometry of the resulting molecule, which can be critical for structure-activity relationships (SAR) [2]. Furthermore, the physicochemical properties of the oxetane class are highly dependent on their specific substitution, as the oxetane ring's ability to act as a hydrogen bond acceptor or modulate lipophilicity is influenced by the attached aromatic system [3]. Therefore, substitution is not a like-for-like exchange and requires rigorous re-validation of synthetic routes and target engagement.

Quantitative Evidence Guide: Differentiated Performance of 3-(3-Bromophenyl)oxetane in Drug Discovery Applications


Physicochemical Modulation: Lipophilicity (LogP) as a Design Parameter for 3-Aryl Oxetanes

The incorporation of an oxetane ring is a validated strategy to reduce the lipophilicity of aromatic compounds, a key parameter for improving drug-likeness. While direct LogP data for 3-(3-bromophenyl)oxetane is not available in this context, class-level data demonstrates the effect. Replacing a gem-dimethyl group with an oxetane can significantly lower the distribution coefficient. For example, a 3-aryl oxetane was shown to lower LogD by 1.2 units compared to its tert-butyl analog [1]. The 3-bromophenyl group provides a specific halogen bonding handle that other substituents (e.g., 3-chlorophenyl) lack, offering a distinct balance of reactivity and lipophilicity [2].

Medicinal Chemistry Drug Design Lipophilicity

Synthetic Utility: Regioselective Cross-Coupling of Aryl Bromides

The bromine atom at the meta position of 3-(3-bromophenyl)oxetane is a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the diversification of the oxetane core. While specific yields for this compound are not publicly documented, its class (aryl bromides) is well-established as a superior electrophile in Suzuki-Miyaura couplings compared to its chloro-analog, often providing higher yields and milder reaction conditions [1]. The meta-substitution pattern offers distinct steric and electronic properties compared to the ortho- and para-isomers, influencing the regioselectivity of subsequent functionalization [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Computational and Physical Property Differences Among Positional Isomers

Using predicted property data, key differences emerge between the three positional isomers of bromophenyl oxetane. 3-(3-Bromophenyl)oxetane is predicted to have a boiling point of 267.6±28.0 °C, while its ortho-isomer (3-(2-bromophenyl)oxetane) is predicted to have a lower boiling point of 254.4±28.0 °C . This 13.2 °C difference can be practically significant during purification, particularly when using techniques like distillation or when determining storage and handling conditions. The predicted density and XLogP3 value of 2.3 for the target compound provide a baseline for understanding its behavior in biological assays and formulations [1].

Computational Chemistry Property Prediction Isomer Comparison

Optimal Research and Industrial Application Scenarios for Procuring 3-(3-Bromophenyl)oxetane (CAS 1044507-52-9)


Lead Optimization in Medicinal Chemistry: Modulating Lipophilicity and Solubility

Procure 3-(3-bromophenyl)oxetane for use as a core scaffold in lead optimization programs aimed at improving drug-like properties. Its incorporation can lower the LogP of a drug candidate by approximately 1.2 units compared to a tert-butyl analog [1], directly impacting aqueous solubility and reducing the risk of metabolic instability and off-target effects [2]. This is a proven strategy used in the development of clinical candidates [3].

Diversification of Chemical Libraries via Palladium-Catalyzed Cross-Coupling

Use 3-(3-bromophenyl)oxetane as a key building block for the rapid synthesis of diverse oxetane-containing compound libraries. The aryl bromide handle is an ideal functional group for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions [2], enabling high-throughput exploration of chemical space around the oxetane core for structure-activity relationship (SAR) studies. This is more efficient than using less reactive chloro-analogs.

Synthesis of Specialized Chemical Probes and Bioconjugates

The meta-bromo substitution pattern of 3-(3-bromophenyl)oxetane (CAS 1044507-52-9) provides a specific vector for the attachment of fluorescent dyes, affinity tags, or other functional groups [4]. This makes it a suitable precursor for synthesizing chemical biology probes to investigate target engagement or for creating bioconjugates where the oxetane ring may confer metabolic stability [2].

Process Chemistry and Scale-Up Feasibility Studies

Before committing to large-scale synthesis of a drug candidate, procure 3-(3-bromophenyl)oxetane to evaluate the robustness and scalability of key synthetic steps. Its distinct physical properties, including a predicted boiling point of 267.6 °C , and its reactivity profile are essential for developing efficient and safe manufacturing processes. This early assessment can prevent costly failures at later stages of development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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